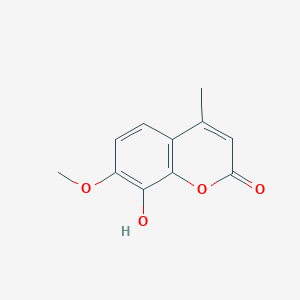

8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one

Übersicht

Beschreibung

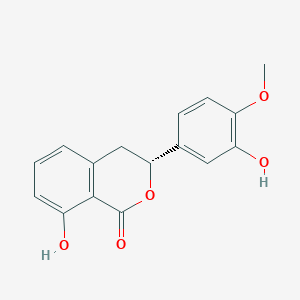

8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one is a substituted coumarin derivative characterized by a hydroxyl group at position 8, a methoxy group at position 7, and a methyl group at position 2. Coumarins are aromatic lactones with a benzopyrone backbone, widely studied for their diverse biological activities and photophysical properties. The structural modifications in this compound—particularly the electron-donating methoxy and hydroxyl groups—enhance its solubility in polar solvents and influence its electronic configuration, which may affect its fluorescence and reactivity .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 7-Methoxy-4-methyl-cumarin-8-ol umfasst typischerweise die Alkylierung von 7-Hydroxy-4-methylcumarin mit Methoxy-Reagenzien. Eine effiziente Methode beinhaltet die Reaktion von 7-Hydroxy-4-methylcumarin mit Propargylbromid in trockenem Aceton und wasserfreiem Kaliumcarbonat bei 50 °C . Eine andere Methode beinhaltet die Kondensation von m-Aminophenyl mit Methoxycarbonylchlorid, gefolgt von Cyclisierung und Dehydratisierung .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Cumarinderivate beinhalten oft die großtechnische Synthese unter Anwendung von Prinzipien der grünen Chemie. Dazu gehören die Verwendung von grünen Lösungsmitteln, Katalysatoren und energieeffizienten Prozessen, um die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Methoxy-4-methyl-cumarin-8-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere oxidierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Hydroxyderivate umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen, wie z.B. Alkylierung und Acylierung, eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Propargylbromid und Methoxycarbonylchlorid werden in Substitutionsreaktionen verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Hydroxy- und Methoxyderivate von Cumarin, die vielfältige biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Precursor

- The compound is widely used as a precursor in the synthesis of other coumarin derivatives. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reactivity

- 8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the creation of various derivatives with enhanced or altered properties.

Biological Applications

Antimicrobial Activity

- Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been evaluated for its effectiveness against bacterial strains, demonstrating significant inhibitory effects .

Anticancer Properties

- The compound has been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells, particularly hepatocellular carcinoma (HepG2) cells. A study reported IC50 values indicating substantial activity against these cancer cells .

| Compound | IC50 (μM) |

|---|---|

| This compound | 45.0 ± 3.5 |

| Control (e.g., Doxorubicin) | 0.5 ± 0.1 |

Neuroprotective Effects

- There is ongoing research into the neuroprotective effects of this compound, particularly its ability to inhibit cholinesterases and β-secretase enzymes implicated in Alzheimer's disease. Its derivatives have shown promise as potential therapeutic agents in neurodegenerative disorders .

Medicinal Applications

Histamine Release Inhibition

- Preliminary studies suggest that this compound may act as a histamine release inhibitor, which could be beneficial in treating allergic reactions and other histamine-related conditions.

Potential Drug Development

- Given its diverse biological activities, this compound is being explored as a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Its structural modifications may enhance efficacy and reduce side effects .

Industrial Applications

Fragrance Industry

- The pleasant aroma of this compound makes it suitable for use in the production of perfumes and fabric conditioners. Its incorporation into consumer products enhances fragrance profiles.

Agricultural Uses

- Research indicates potential applications in agriculture as a natural herbicide or growth inhibitor for certain plants. The presence of methoxy groups significantly affects phytotoxicity, making it an interesting candidate for further exploration in pest control .

Case Studies

-

Anticancer Activity Assessment

- A study synthesized several derivatives of 8-Hydroxy-7-methoxy-4-methyl-coumarin and tested their anticancer activity against HepG2 cells. The results indicated that specific substitutions on the coumarin structure significantly enhanced anticancer properties, with some derivatives showing IC50 values below 50 μM .

- Neuroprotective Mechanism Exploration

Wirkmechanismus

The mechanism of action of 7-Methoxy-4-methyl-coumarin-8-ol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 7-Hydroxy-4-methyl-2H-chromen-2-one () : Lacks the 8-hydroxy and 7-methoxy groups. The absence of these substituents reduces its polarity and alters its UV/Vis absorption profile compared to the target compound.

- 8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one (): Features a fused benzo[g]chromen system. Its fluorescence quenching mechanism involves vibronic coupling between ππ* and nπ* states, driven by carbonyl stretching. The target compound’s simpler chromen backbone may exhibit less pronounced nonradiative decay due to fewer conjugated rings .

- 7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one (): Includes an additional 3-(2-methylbutenyl) group.

Physicochemical Properties

- 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) () : A bis-coumarin with dual hydroxyl groups. Its pKa values (estimated via UV/vis titration) are lower than the target compound due to increased acidity from multiple hydroxyl groups. The target compound’s single hydroxyl group at position 8 results in a higher pKa (~9–10), affecting its ionization in physiological environments .

- 7-Hydroxy-4-phenyl-2H-chromen-2-one (): The phenyl group at position 4 enhances π-π stacking interactions, improving crystallinity.

Data Tables

Table 1: Substituent Effects on Key Properties

Biologische Aktivität

Overview

8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one, also known as 7-Methoxy-4-methyl-coumarin-8-ol, is a derivative of coumarin, a class of compounds renowned for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and neuroprotection. The molecular formula for this compound is C11H10O4 with a molecular weight of 206.19 g/mol.

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.9 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 1.95 | Moderate |

| Mycobacterium tuberculosis | 3.9 | Moderate |

| Escherichia coli | <5 | Significant |

| Candida albicans | <10 | Moderate |

Anticancer Activity

The compound has been investigated for its anticancer properties across various human cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and lung adenocarcinoma (A-549) cells. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxic effects, particularly against HCT-116 cells with IC50 values ranging from 1.08 to 1.48 µg/mL .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HCT-116 | 1.08 - 1.48 | High |

| HepG-2 | 5.0 - 10.0 | Moderate |

| MCF-7 | 3.0 - 5.0 | Moderate |

| A-549 | 4.0 - 6.0 | Moderate |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl groups in the structure contribute to its capacity to scavenge free radicals.

- Inhibition of Enzymes : It has been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are relevant in neurodegenerative diseases .

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A significant study published in MDPI reported the synthesis and biological assessment of several coumarin derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that elucidates how modifications in the coumarin structure can enhance biological activity .

Additionally, another research article focused on the synthesis of related coumarin derivatives and their evaluation against various pathogens and cancer cell lines, confirming the broad-spectrum antimicrobial and anticancer properties of these compounds .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one?

Synthesis typically involves condensation reactions of substituted phenols with β-keto esters under acidic conditions. For example, derivatives of chromen-2-one are synthesized via Pechmann condensation using sulfuric acid as a catalyst . Modifications include optimizing reaction time (12–24 hours) and temperature (80–100°C) to enhance yield. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane solvent systems .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

- Spectroscopy : and NMR (nuclear magnetic resonance) confirm substituent positions and aromaticity. IR spectroscopy identifies hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) groups .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, unit cell parameters (e.g., ) and space group assignments (e.g., triclinic ) are critical for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions often arise from variations in substituent positions or assay conditions. Strategies include:

- Comparative analysis : Replicate assays using standardized protocols (e.g., in vitro antimicrobial testing with fixed bacterial strains).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins, clarifying structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference pharmacological data from structurally similar compounds, such as 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, to identify trends .

Q. What strategies optimize synthetic yield under varying reaction conditions?

- Catalyst screening : Replace sulfuric acid with eco-friendly alternatives like ionic liquids or montmorillonite K10 clay to reduce side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic precursors.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. How are crystallographic disorders addressed in structural analysis?

Disordered atoms (e.g., solvent molecules or flexible substituents) are modeled using PART instructions in SHELXL. Residual electron density maps (e.g., ) guide the placement of split positions. Constraints (e.g., SIMU, DELU) refine thermal parameters and geometry .

Q. What advanced computational methods predict pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME calculate bioavailability scores, highlighting potential issues (e.g., low gastrointestinal absorption due to hydroxyl groups).

- Quantum mechanical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometry and predicts electrostatic potential surfaces for reactivity analysis .

Eigenschaften

IUPAC Name |

8-hydroxy-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-5-9(12)15-11-7(6)3-4-8(14-2)10(11)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSJFOILNWMNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227217 | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22084-94-2 | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22084-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.